4-(3-bromophenyl)-1,3-oxazolidin-2-one
Description
4-(3-Bromophenyl)-1,3-oxazolidin-2-one is a brominated oxazolidinone derivative characterized by a five-membered oxazolidin-2-one ring substituted at position 4 with a 3-bromophenyl group. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological activity .
Properties
CAS No. |
1468542-70-2 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-bromophenyl isocyanate with an appropriate amino alcohol. One common method is the cyclization of 3-bromophenyl isocyanate with 2-aminoethanol under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 4-(3-bromophenyl)-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.
Oxidation and reduction: The oxazolidinone ring can be oxidized or reduced under specific conditions.
Cyclization and ring-opening: The oxazolidinone ring can participate in cyclization reactions or be opened under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products include azido or cyano derivatives.
Oxidation: Products include oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Products include reduced oxazolidinone derivatives with altered ring structures.
Scientific Research Applications
4-(3-bromophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antibiotics and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromophenyl group enhances its binding affinity and specificity towards these targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position and Heterocyclic Core
4-(4-Hydrazinylbenzyl)-1,3-oxazolidin-2-one
- Structure : Features a hydrazinylbenzyl group at position 3.
- Key Differences : The hydrazine moiety enhances hydrogen-bonding capacity, making it suitable for enzyme targeting (e.g., DNA gyrase inhibition) .
- Biological Activity : Demonstrated antibacterial activity (IC₅₀ = 1.2 µM against E. coli DNA gyrase) .
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one
- Structure : Bromine is located on a methyl group at position 5 instead of the phenyl ring.
- Impact : The bromomethyl group increases electrophilicity, facilitating nucleophilic substitution reactions. This compound is often used as an alkylating agent in organic synthesis .
(S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one
- Structure : Contains a hydroxybenzyl group at position 4.
- Applications: Serves as a chiral auxiliary in asymmetric synthesis. The phenolic hydroxyl group allows for further functionalization, such as benzylation (41% yield) or coupling with α,β-unsaturated systems .
Halogenated Derivatives
5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
- Core Heterocycle: Oxadiazole ring instead of oxazolidinone.
- Properties: The oxadiazole ring confers higher metabolic stability but reduced hydrogen-bonding capacity compared to oxazolidinones. Bromine at position 3 enhances lipophilicity (LogP = 2.8) .
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Microwave-Assisted Cyclization (General for Oxazolidinones)
Triphosgene-Mediated Cyclization
- Example: (S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one synthesized from L-tyrosinol and triphosgene (BTC) in THF (23–82% yield) .
- Relevance : This method is adaptable for brominated analogs by substituting brominated aryl precursors.
Data Table: Key Properties of Selected Oxazolidinones
| Compound Name | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Biological Activity/Application |
|---|---|---|---|---|
| 4-(3-Bromophenyl)-1,3-oxazolidin-2-one | 242.08 | 2.9* | 29.5 | Chiral auxiliary, antimicrobial agent |
| 4-(4-Hydrazinylbenzyl)-1,3-oxazolidin-2-one | 235.24 | 1.7 | 64.5 | DNA gyrase inhibition (IC₅₀ = 1.2 µM) |
| 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one | 257.10 | 3.1 | 29.5 | Alkylating agent in organic synthesis |
| (S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one | 207.22 | 1.2 | 49.3 | Asymmetric synthesis chiral auxiliary |
Impact of Bromine Substitution
- Electronic Effects: The electron-withdrawing bromine atom decreases electron density on the oxazolidinone ring, enhancing electrophilicity at the carbonyl group.
- Steric Effects : The meta-bromophenyl group introduces steric hindrance, affecting enantioselectivity in chiral applications .
Biological Activity
Overview of the Compound
4-(3-Bromophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which is recognized for its diverse biological activities. The presence of the bromophenyl group in its structure enhances its reactivity and potential interactions with various biological targets. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.
Biological Activity
Antimicrobial Properties
Research indicates that 4-(3-bromophenyl)-1,3-oxazolidin-2-one exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a candidate for antibiotic development.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are crucial in the inflammatory response. The mechanism likely involves the modulation of specific receptors associated with inflammatory pathways.
The biological activity of 4-(3-bromophenyl)-1,3-oxazolidin-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazolidinone ring structure allows it to bind to bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of established antibiotics in the oxazolidinone class.
- Cytokine Modulation : The bromine substitution may enhance binding affinity to receptors involved in inflammatory responses.
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Animal Model for Infection : In murine models infected with resistant strains of S. aureus, administration of 4-(3-bromophenyl)-1,3-oxazolidin-2-one resulted in a significant reduction in bacterial load compared to control groups.
- Inflammation Model : In carrageenan-induced paw edema models, treatment with this compound led to a marked decrease in edema formation, indicating its potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
When compared to structurally similar compounds such as 3-(4-bromophenyl)-1,3-oxazolidin-2-one and others within the oxazolidinone class, 4-(3-bromophenyl)-1,3-oxazolidin-2-one exhibits superior antimicrobial activity while maintaining comparable anti-inflammatory effects. The presence of the bromine atom is believed to be crucial for enhancing both antimicrobial and anti-inflammatory activities.
Case Studies
Recent studies have highlighted the potential applications of 4-(3-bromophenyl)-1,3-oxazolidin-2-one:
- Study on Antimicrobial Efficacy : A study published in 2022 evaluated the compound's efficacy against multi-resistant bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations.
- Inflammation Reduction Study : Another study investigated its effects on inflammatory models in rats, showing a substantial decrease in paw swelling and pro-inflammatory markers after treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-(3-bromophenyl)-1,3-oxazolidin-2-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of bromophenyl precursors with carbonyl-containing intermediates. For example, oxazolidinone rings can be formed via nucleophilic substitution or condensation reactions under controlled temperatures (80–120°C) and anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used, with catalysts such as triethylamine. Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the molecular structure of 4-(3-bromophenyl)-1,3-oxazolidin-2-one characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D molecular conformations. Single crystals are grown via slow evaporation of saturated solutions (e.g., in ethanol or acetonitrile). Diffraction data collected at 293 K with Cu-Kα radiation (λ = 1.54178 Å) reveal bond lengths, angles, and torsional parameters. Complementary techniques include H/C NMR for functional group verification and mass spectrometry (ESI-TOF) for molecular weight confirmation .
Q. What analytical techniques are employed to monitor synthesis intermediates and ensure product purity?
- Methodological Answer : Thin-layer chromatography (TLC, silica gel 60 F254) with UV visualization tracks reaction progress. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases quantifies purity (>95%). Nuclear Overhauser Effect Spectroscopy (NOESY) and heteronuclear correlation (HSQC) NMR experiments resolve structural ambiguities in intermediates .
Advanced Research Questions
Q. How can reaction pathways for 4-(3-bromophenyl)-1,3-oxazolidin-2-one be optimized to mitigate side reactions (e.g., dimerization or halogen displacement)?
- Methodological Answer : Kinetic studies using in situ IR spectroscopy identify intermediates prone to side reactions. For instance, bromine displacement by nucleophiles (e.g., amines) can be suppressed by using non-polar solvents (toluene) and lowering reaction temperatures. Computational tools (DFT calculations, Gaussian 09) model transition states to predict regioselectivity and guide catalyst selection .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?
- Methodological Answer : Contradictions arise from dynamic processes (e.g., ring puckering in oxazolidinone). Variable-temperature NMR (VT-NMR) from 25°C to −40°C in deuterated DMSO or CDCl3 decoalesces split peaks. X-ray crystallography validates static conformations, while molecular dynamics simulations (AMBER) model flexibility. Hybrid approaches (NMR + XRD) reconcile discrepancies .
Q. How is conformational analysis of the oxazolidinone ring performed, and what are the implications for biological activity?
- Methodological Answer : The oxazolidinone ring adopts envelope or twisted conformations, quantified by X-ray torsion angles (e.g., N1-C2-C3-O4). Density Functional Theory (DFT, B3LYP/6-31G*) optimizes gas-phase geometries, while solvation models (PCM) simulate aqueous environments. Conformational rigidity influences binding to biological targets (e.g., enzymes), assessed via molecular docking (AutoDock Vina) .
Q. What methods are used to evaluate the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40–60°C for 14 days. Degradation products are profiled using UPLC-QTOF-MS. Thermo-gravimetric analysis (TGA) measures decomposition temperatures (onset >200°C), while differential scanning calorimetry (DSC) identifies phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
